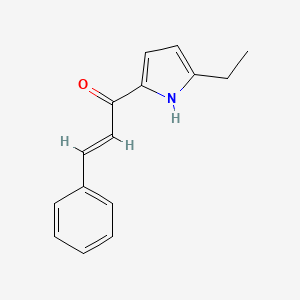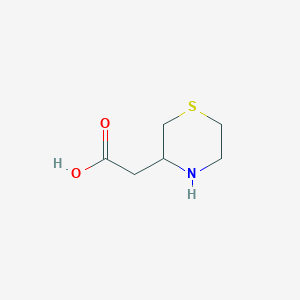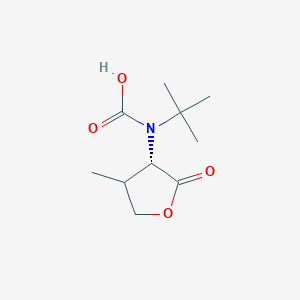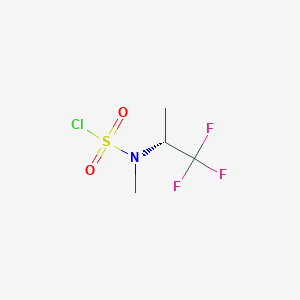![molecular formula C10H9N5 B12868421 2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12868421.png)
2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound that features both pyrazole and benzimidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with pyrazole derivatives under specific conditions. The reaction often requires a catalyst and is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of microwave-assisted synthesis or solvent-free conditions to reduce environmental impact and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity .
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Known for its antileishmanial activity.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Used as an energetic material.
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Known for its antimicrobial properties.
Uniqueness
2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine stands out due to its dual pyrazole and benzimidazole structure, which provides a unique combination of biological activities. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H9N5 |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
2-pyrazol-1-yl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C10H9N5/c11-7-2-3-8-9(6-7)14-10(13-8)15-5-1-4-12-15/h1-6H,11H2,(H,13,14) |
Clé InChI |
RZFFUNZMOMFXTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=NC3=C(N2)C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)

![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)




![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
